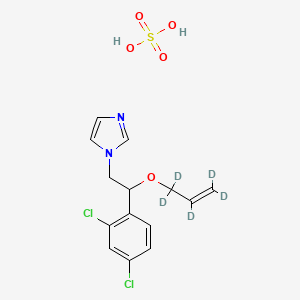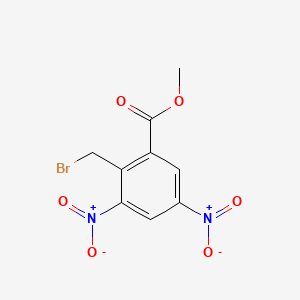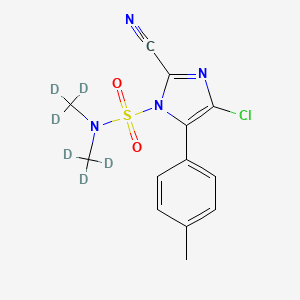
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 is a deuterated form of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a compound known for its neurotoxic effects, particularly in inducing Parkinsonian symptoms. This compound is widely used in scientific research to study neurodegenerative diseases, especially Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 can be synthesized through the deuteration of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes. These processes are typically carried out in specialized facilities equipped to handle deuterated compounds. The production involves the use of deuterated solvents and catalysts to ensure the efficient incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-Methyl-4-phenylpyridinium-d5, a neurotoxic metabolite.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 1-Methyl-4-phenylpyridinium-d5.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions.
Biology: Employed in studies of neurodegenerative diseases, especially Parkinson’s disease.
Medicine: Used to develop and test new therapeutic agents for neurodegenerative diseases.
Industry: Utilized in the production of deuterated compounds for various applications.
Mechanism of Action
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 exerts its effects by being metabolized to 1-Methyl-4-phenylpyridinium-d5, which is a potent neurotoxin. This metabolite selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms. The molecular targets include mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: The non-deuterated form, known for its neurotoxic effects.
1-Methyl-4-phenylpyridinium: The oxidized form, a potent neurotoxin.
6-Hydroxydopamine: Another neurotoxin used in Parkinson’s disease research.
Uniqueness: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 is unique due to the presence of deuterium atoms, which can influence the compound’s metabolic stability and reaction kinetics. This makes it a valuable tool in research to study the effects of deuterium substitution on biological and chemical processes .
Properties
CAS No. |
204689-33-8 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
178.29 |
IUPAC Name |
1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
PLRACCBDVIHHLZ-VIQYUKPQSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CC=C2 |
Synonyms |
1,2,3,6-Tetrahydro-1-methyl-4-(phenyl-d5)pyridine; MPTP-d5; NSC 139654-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
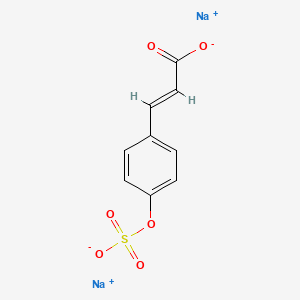
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
![[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586569.png)
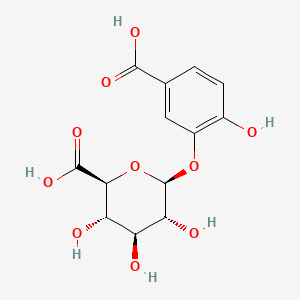
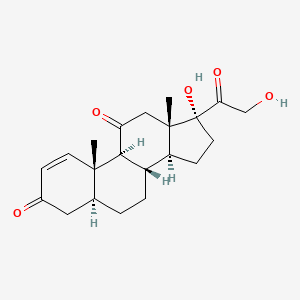

![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)
